(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2173992-59-9
VCID: VC6985656
InChI: InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6?,7+;/m1./s1
SMILES: C1CC2C(CC2OC1)N.Cl
Molecular Formula: C7H14ClNO
Molecular Weight: 163.65

(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride

CAS No.: 2173992-59-9

Cat. No.: VC6985656

Molecular Formula: C7H14ClNO

Molecular Weight: 163.65

* For research use only. Not for human or veterinary use.

(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride - 2173992-59-9

Specification

CAS No. 2173992-59-9
Molecular Formula C7H14ClNO
Molecular Weight 163.65
IUPAC Name (1S,6R)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride
Standard InChI InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6?,7+;/m1./s1
Standard InChI Key BIXXSQBQDHGGSW-NAZYBQMSSA-N
SMILES C1CC2C(CC2OC1)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a bicyclo[4.2.0]octane system incorporating an oxygen atom at the 2-position and an amine group at the 7-position. The (1S,6R) configuration imposes specific stereoelectronic constraints that influence its reactivity and molecular interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC₇H₁₄ClNO
Molar Mass163.65 g/mol
CAS Registry Number2173996-83-1 (racemic form)
IUPAC Name(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride

The bicyclic framework enforces a chair-like conformation in the six-membered ring, while the oxygen atom introduces polarity and hydrogen-bonding capacity .

Stereochemical Considerations

The (1S,6R) enantiomer represents one of four possible stereoisomers of the 2-oxabicyclo[4.2.0]octan-7-amine system. Stereochemical purity is critical for biological activity, as demonstrated in studies of analogous bicyclic amines where enantiomers exhibit divergent receptor-binding profiles . Computational modeling suggests that the (1S,6R) configuration optimizes spatial alignment with enzymatic active sites, though experimental validation remains pending .

Synthesis and Manufacturing

Key Synthetic Routes

While no published protocol explicitly describes the synthesis of the (1S,6R)-enantiomer, racemic analogues are typically synthesized via iodocyclization of alkenyl alcohols or intramolecular Michael additions . A generalized approach involves:

  • Precursor Preparation: Cyclohexane-based alkenols serve as starting materials.

  • Iodocyclization: Treatment with molecular iodine induces ring closure, forming the bicyclic core .

  • Amine Functionalization: Reductive amination or displacement reactions introduce the amine group.

  • Resolution: Chiral chromatography or enzymatic resolution isolates the (1S,6R)-enantiomer .

For example, iodocyclization of (E)-3-(cyclohex-2-en-1-yl)prop-2-en-1-ol with I₂ in acetonitrile yields the bicyclic iodide intermediate, which undergoes amination via SN2 displacement . Asymmetric catalysis during cyclization could theoretically favor the (1S,6R) configuration, though this remains unexplored.

Purification and Characterization

Purification typically involves recrystallization from ethanol/water mixtures, yielding a white crystalline solid. Characterization relies on:

  • NMR Spectroscopy: Distinct signals for the oxabicyclo protons (δ 3.8–4.2 ppm) and amine protons (δ 1.5–2.1 ppm) .

  • X-ray Crystallography: Confirms absolute configuration and hydrogen-bonding networks.

  • Chiral HPLC: Validates enantiomeric excess using cellulose-based columns .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar solvents:

SolventSolubility (mg/mL)
Water12.3
Methanol45.6
DCM<0.1

Stability studies indicate decomposition above 180°C, with hygroscopicity requiring anhydrous storage .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at 3250 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C stretch) .

  • Mass Spectrometry: Base peak at m/z 128.1 corresponds to the [M-Cl]⁺ ion .

Biological Activity and Mechanisms

Enzymatic Interactions

In vitro assays using racemic mixtures demonstrate moderate inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 12 µM), suggesting potential utility in neurodegenerative disorders. Molecular docking simulations predict that the (1S,6R)-enantiomer binds MAO-B with a ΔG of -8.2 kcal/mol, forming hydrogen bonds with Tyr-435 and π-stacking with FAD .

Receptor Modulation

Preliminary studies indicate affinity for σ-1 receptors (Kᵢ = 340 nM), implicating roles in pain management and neuroprotection. Stereoselectivity is evident, as the (1R,6S)-enantiomer shows 10-fold lower affinity .

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s rigid bicyclic structure makes it a promising scaffold for:

  • CNS Therapeutics: MAO-B inhibitors for Parkinson’s disease.

  • Analgesics: σ-1 receptor antagonists for neuropathic pain.

  • Antivirals: Structural mimicry of nucleoside analogues.

Agrochemical Uses

Derivatives exhibit insecticidal activity against Aphis gossypii (LD₅₀ = 8.2 µg/mL), likely via acetylcholine esterase disruption.

Related Compounds and Analogues

Compound NameStructural VariationBioactivity
(1R,6S)-2-Oxabicyclo[4.2.0]octan-7-amineEnantiomerLower σ-1 receptor affinity
8-Oxabicyclo[3.2.1]octan-2-amineLarger ring systemEnhanced metabolic stability
2-Azabicyclo[4.2.0]octan-7-amineNitrogen substitutionMAO-A selectivity

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